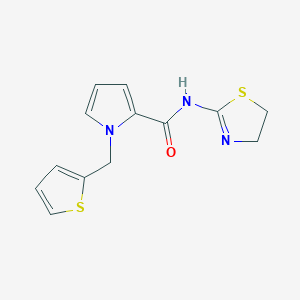
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide, also known as DT-010, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-010 has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exerts its effects through various mechanisms, including the inhibition of protein kinase C (PKC) and the activation of the mitogen-activated protein kinase (MAPK) pathway. PKC is a family of enzymes that play a role in cell proliferation and differentiation, and its inhibition by N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide may contribute to its anti-cancer effects. The activation of the MAPK pathway has been linked to neuroprotection and cardioprotection, which may explain N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide's potential therapeutic applications in these fields.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, neuroprotective, and cardioprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide is its relatively simple synthesis method, which makes it accessible for laboratory research. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and toxicity, which may limit its clinical translation.
Direcciones Futuras
There are several potential future directions for N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide research, including further studies on its pharmacokinetics and toxicity, as well as its potential therapeutic applications in various fields. Additionally, studies on the combination of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide with other compounds may provide insight into its synergistic effects and potential clinical applications.
Métodos De Síntesis
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide can be synthesized using a multi-step process starting with the reaction of 2-aminopyrrole with 2-bromo-1-phenylethanone to form 1-(2-bromo-1-phenylethyl)pyrrole. This compound is then reacted with thioacetamide to form 1-(2-mercapto-1-phenylethyl)pyrrole, which is further reacted with 2-bromoethylthiophene to form N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide exhibits anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurological disorders. Furthermore, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide has been shown to have cardioprotective effects and may be a potential treatment for cardiovascular disease.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-12(15-13-14-5-8-19-13)11-4-1-6-16(11)9-10-3-2-7-18-10/h1-4,6-7H,5,8-9H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZFEZSRQXKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

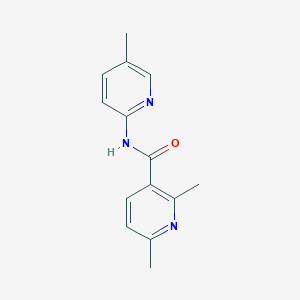
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)
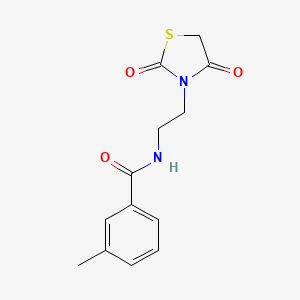
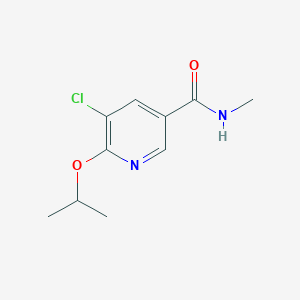
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
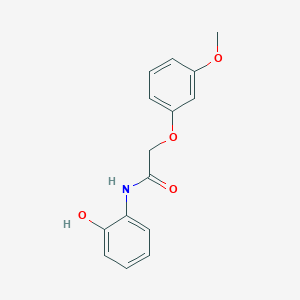


![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)